Evofosfamide
Overview
Description
Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug . It is specifically activated under the low oxygen or “hypoxic” conditions typical of solid tumor cancer cells . It is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide .
Molecular Structure Analysis
This compound has a molecular formula of C9H16Br2N5O4P . It is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard .
Chemical Reactions Analysis
This compound is activated by a process that involves a 1-electron (1 e −) reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450, to generate a radical anion prodrug .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 449.04 g/mol . It is a small molecule and is currently in the investigational stage .
Scientific Research Applications
Application in Head and Neck Squamous Cell Carcinoma
Evofosfamide has shown promising efficacy in aggressive human papillomavirus (HPV)-negative head and neck squamous cell carcinoma (HNSCC). It is potent and selective for hypoxic HNSCC cells, demonstrating effectiveness as monotherapy and in combination with radiotherapy and augmented CTLA-4 blockade in various models. Clinical trials indicate potential responses in advanced HNSCC patients treated with this compound (Jamieson et al., 2018).
Mitochondrial Electron Transport Involvement in Activation
Research has uncovered the involvement of mitochondrial electron transport in this compound's activation, with the potency correlating with the expression of genes involved in mitochondrial electron transfer. This highlights the complexities in predicting this compound sensitivity in patients (Hunter et al., 2019).
Comparison with Ifosfamide in Lung Cancer Models
This compound demonstrates superior or comparable efficacy and a favorable safety profile compared to ifosfamide in preclinical human lung carcinoma models. This finding aligns with multiple clinical trials indicating its potential as a single agent or in combination therapy for lung cancer (Sun et al., 2016).
Application in Soft-Tissue Sarcoma
In a study assessing the addition of this compound to doxorubicin for advanced soft-tissue sarcomas, the combination did not improve overall survival compared to doxorubicin alone, indicating that this combination is not recommended in this setting (Tap et al., 2017).
Targeting Pancreatic Tumors
This compound, as a hypoxia-activated prodrug, targets cancerous cells under hypoxic conditions found in various solid tumors including pancreatic tumors. Its combination with chemotherapeutic agents increases the probability of eliminating cancer and minimizing resistance, although further studies are required to fully assess its clinical efficacy (Pourmorteza et al., 2016).
Efficacy in Nasopharyngeal Carcinoma
This compound has shown hypoxia-selective cytotoxicity in nasopharyngeal carcinoma cell lines and exhibits antitumor activity both as a single agent and combined with cisplatin in xenograft models, providing a rationale for its potential clinical application in the treatment of nasopharyngeal carcinoma (Huang et al., 2018).
Drug-Drug Interaction Potential
A novel physiologically based pharmacokinetic (PBPK) approach was used to evaluate the cytochrome P450 mediated drug-drug interaction potential of this compound, suggesting that this approach could be valuable for other cytotoxic drugs where DDI information is limited (Lüpfert et al., 2018).
Application in Advanced Leukemia
A Phase I study in patients with relapsed/refractory leukemia demonstrated limited activity of this compound in heavily pretreated patients, suggesting further evaluation in combination with cytotoxic or demethylating agents is warranted (Badar et al., 2016).
Bystander Effects in Tumor Models
This compound has been evaluated for its 'bystander effect' in tumor models, suggesting that such effects from its hypoxic activation are unlikely to significantly contribute to its anticancer activity (Hong et al., 2018).
Use in Glioblastoma
This compound, in combination with bevacizumab, demonstrated safety and signals of efficacy in recurrent glioblastoma, showing a statistically significant improvement in progression-free survival at 4 months (Brenner et al., 2021).
Combination Therapy in Neuroblastoma and Rhabdomyosarcoma
In neuroblastoma and rhabdomyosarcoma xenograft models, this compound showed antitumor effects and enhanced animal survival when combined with topotecan, indicating its potential in these cancer types (Zhang et al., 2015).
Mechanism of Action
Target of Action
Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug . Its primary targets are the hypoxic regions of solid tumors . Hypoxia, or low oxygen conditions, is a common feature of many solid tumors and is associated with resistance to radiation and many forms of chemotherapy . This compound is designed to exploit this characteristic by selectively targeting these hypoxic regions .
Mode of Action
This compound is a 2-nitroimidazole prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . The compound is activated by a process that involves a 1-electron reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450, to generate a radical anion prodrug . In the presence of oxygen (normoxia), the radical anion prodrug reacts rapidly with oxygen to generate the original prodrug and superoxide . Therefore, this compound is relatively inert under normal oxygen conditions, remaining intact as a prodrug . When exposed to severe hypoxic conditions (< 05% O2; hypoxic zones in many tumors), the radical anion undergoes irreversible fragmentation, releasing the active drug Br-IPM and an azole derivative .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of the prodrug to its active form, Br-IPM, under hypoxic conditions . This process is mediated by cellular reductases and involves the generation of a radical anion prodrug . The active drug, Br-IPM, is a DNA cross-linking agent . The cross-linking of DNA can interfere with the process of DNA replication and transcription, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the hypoxic conditions in which it is activated . Under normoxic conditions, this compound remains relatively inert, limiting its bioavailability . Under hypoxic conditions, the prodrug is activated and the active drug br-ipm is released . The details of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are still under investigation .
Result of Action
Upon activation in oxygen-deficient zones, this compound is converted selectively to its active form, dibromo isophosphoramide mustard, a potent alkylator . The hypoxic cells are exposed to high concentrations of the released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor .
Action Environment
The action of this compound is significantly influenced by the environmental conditions within the tumor. Specifically, the hypoxic conditions found in many solid tumors provide the environment necessary for the activation of this compound . The degree of hypoxia within the tumor can therefore influence the efficacy of this compound . Additionally, factors such as the presence of cellular reductases and the oxygen concentration can also influence the stability and action of this compound .
Safety and Hazards
Future Directions
Despite the failure of phase III clinical trials, research on Evofosfamide is still ongoing . The belief is that the agent would have a valuable future, especially in the treatment of aggressive HPV-negative head and neck squamous cell carcinoma . The importance of biomarkers is expected to increase as more combinations are approved .
Biochemical Analysis
Biochemical Properties
Evofosfamide is a 2-nitroimidazole prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . It is activated by a process that involves a 1-electron reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450 . This interaction with enzymes and proteins allows this compound to exert its effects.
Cellular Effects
This compound has shown to exhibit hypoxia-selective cytotoxicity in various cell lines . Upon activation in oxygen-deficient zones, this compound is converted selectively to its active form, dibromo isophosphoramide mustard, a potent alkylator . This active form can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of a radical anion prodrug through a 1-electron reduction mediated by cellular reductases . In the presence of oxygen, the radical anion prodrug reacts rapidly with oxygen to generate the original prodrug and superoxide. Under severe hypoxic conditions, the radical anion undergoes irreversible fragmentation, releasing the active drug Br-IPM and an azole derivative .
Dosage Effects in Animal Models
In animal models, this compound has shown antitumor activity
Metabolic Pathways
This compound is involved in metabolic pathways that are mediated by cellular reductases, such as the NADPH cytochrome P450
Properties
IUPAC Name |
2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJWRPJDTDGERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238721 | |
Record name | Evofosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TH-302 combines a 2-nitroimidazole oxygen-sensing trigger with a masked DNA crosslinker. Upon activation in oxygen deficient zones, TH-302 is converted selectively to the drug's active form, dibromo isophosphoramide mustard, a potent alkylator. TH-302 targets levels of severe hypoxia that are found in tumors but are rare in normal tissues - this is how selective targeting of the tumor occurs. After conversion to the active form of the drug, the hypoxic cells are exposed to high concentrations of released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor. | |
Record name | Evofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
918633-87-1 | |
Record name | (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918633-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evofosfamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918633871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Evofosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVOFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9RZ3HN8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.